

Spectroscopic Data of N-Ethylhexylamine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Ethylhexylamine*

Cat. No.: *B1595988*

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **N-Ethylhexylamine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of the molecule's structural features through spectroscopic methods.

Introduction to N-Ethylhexylamine

N-Ethylhexylamine (C₈H₁₉N) is a secondary amine with a molecular weight of 129.24 g/mol . Its structure consists of an ethyl group and a hexyl group attached to a nitrogen atom. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and the study of its chemical behavior in various applications.

Spectroscopic Data Presentation

The following sections present the expected spectroscopic data for **N-Ethylhexylamine**. The data is summarized in tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For **N-Ethylhexylamine**, both ¹H and ¹³C NMR spectra provide key information about its structure.

¹H NMR (Proton NMR) Data (Predicted)

The ^1H NMR spectrum of **N-Ethylhexylamine** is predicted to show distinct signals for the protons on the ethyl and hexyl chains, as well as the N-H proton. The chemical shifts (δ) are influenced by the electronegativity of the adjacent nitrogen atom.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Integration
CH_3 (hexyl)	~0.9	Triplet	3H
$(\text{CH}_2)_4$ (hexyl)	~1.3	Multiplet	8H
N- CH_2 (hexyl)	~2.6	Triplet	2H
CH_3 (ethyl)	~1.1	Triplet	3H
N- CH_2 (ethyl)	~2.6	Quartet	2H
N-H	~0.7-1.5	Broad Singlet	1H

^{13}C NMR (Carbon-13) NMR Data (Predicted)

The ^{13}C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (ppm)
CH_3 (hexyl)	~14
CH_2 (hexyl)	~23
CH_2 (hexyl)	~27
CH_2 (hexyl)	~30
CH_2 (hexyl)	~32
N- CH_2 (hexyl)	~50
CH_3 (ethyl)	~15
N- CH_2 (ethyl)	~44

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **N-Ethylhexylamine**, a secondary amine, will exhibit characteristic absorption bands.

Vibrational Mode	Typical Absorption Range (cm ⁻¹)	Intensity
N-H Stretch	3300 - 3500	Medium, sharp
C-H Stretch (aliphatic)	2850 - 2960	Strong
N-H Bend	1550 - 1650	Medium
C-N Stretch (aliphatic)	1020 - 1250	Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **N-Ethylhexylamine**, electron ionization (EI) would lead to the formation of a molecular ion and several characteristic fragments.

m/z (mass-to-charge ratio)	Proposed Fragment	Relative Intensity
129	[C ₈ H ₁₉ N] ⁺ (Molecular Ion)	Moderate
114	[M - CH ₃] ⁺	Low
86	[M - C ₃ H ₇] ⁺	Moderate
58	[CH ₃ CH ₂ NH=CH ₂] ⁺	High (often the base peak)
44	[CH ₃ CH=NH ₂] ⁺	High

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **N-Ethylhexylamine** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Chloroform-d).
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H NMR):

- Spectrometer: 300 MHz or higher.
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-32.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-12 ppm.

Data Acquisition (¹³C NMR):

- Spectrometer: 75 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 1024 or more, depending on sample concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **N-Ethylhexylamine** directly onto the ATR crystal.
- Lower the press arm to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation and Introduction:

- Prepare a dilute solution of **N-Ethylhexylamine** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 $\mu\text{g/mL}$.
- Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatography (GC-MS) system for separation from any impurities.

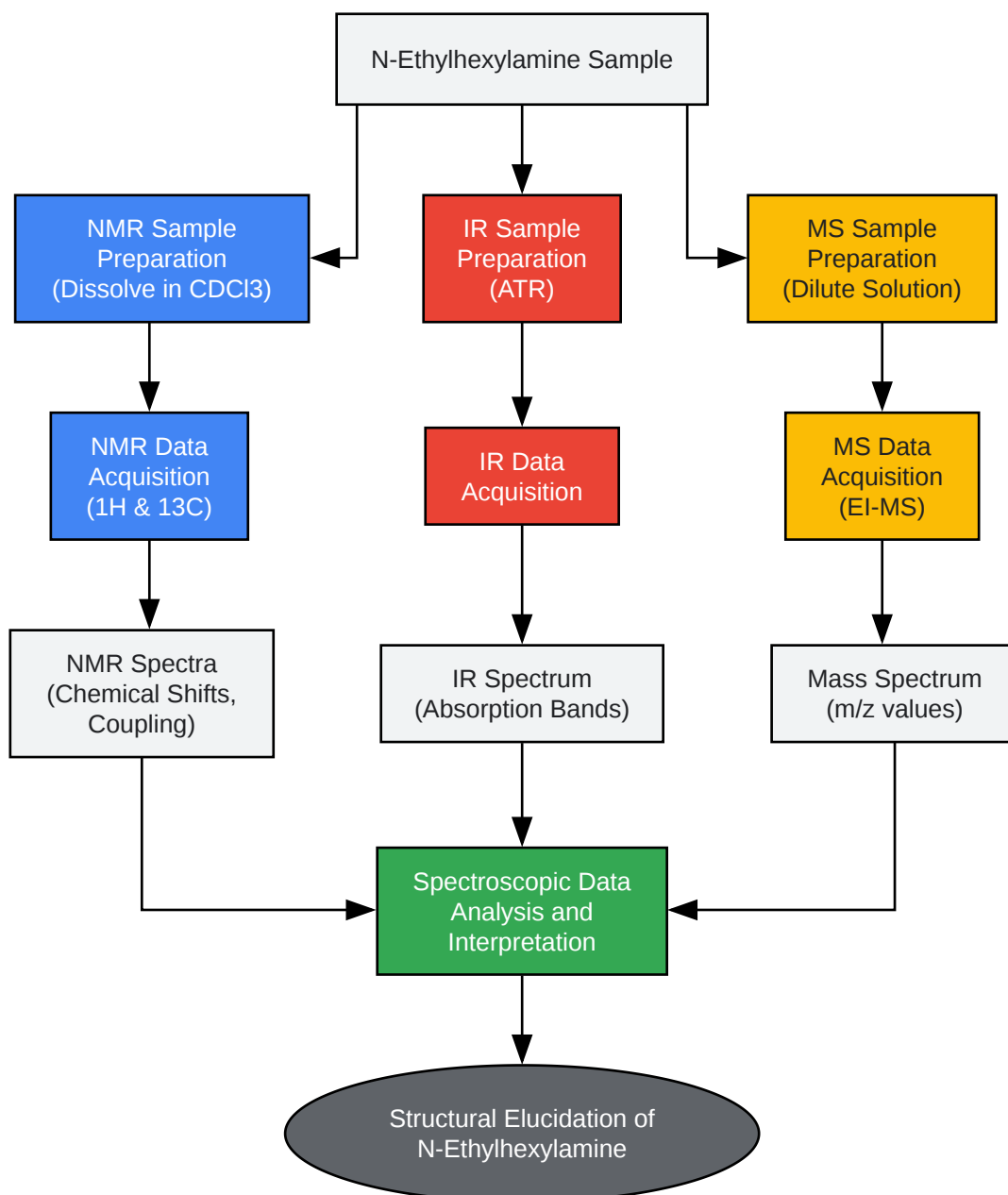
Data Acquisition (Electron Ionization - EI):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range: m/z 30 - 200.
- Source Temperature: 200-250 $^{\circ}\text{C}$.

- Analyzer: Quadrupole or Time-of-Flight (TOF).

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like **N-Ethylhexylamine**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **N-Ethylhexylamine**.

- To cite this document: BenchChem. [Spectroscopic Data of N-Ethylhexylamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1595988#spectroscopic-data-of-n-ethylhexylamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com